molecular formula C12H14N2O5S B8409956 Ethyl (7-methoxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Ethyl (7-methoxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Cat. No.: B8409956
M. Wt: 298.32 g/mol
InChI Key: CPEDVJBCZDOSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7-methoxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O5S

Molecular Weight

298.32 g/mol

IUPAC Name

ethyl 2-(7-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetate

InChI

InChI=1S/C12H14N2O5S/c1-3-19-12(15)7-11-13-9-5-4-8(18-2)6-10(9)20(16,17)14-11/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

CPEDVJBCZDOSJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 (8.0 g, 28 mmol) in phosphorous oxychloride (150 mL, 1.64 mol) was heated to reflux for 2.5 hours, then cooled to room temperature and concentrated in vacuo. The residue was then dissolved in ethyl acetate and neutralized with saturated aqueous sodium bicarbonate. The organic phase was washed with 2 N hydrochloric acid and then brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The solid product was then triturated in diethyl ether to produce 6.6 g of the desired product (4a) as a brown solid in 79% yield. See procedure described in International Patent Application No. PCT/US03/16374. 1H NMR (400 MHz, DMSO-d6): δ12.20 (s, 1H), 7.27 (m, 2 H), 7.20 (s, 1H), 4.14 (q, 2H, J=7.2 Hz), 3.73 (s, 3H), 3.66 (s, 2H), 1.21 (t, 3H, J=7.6 Hz); LC-MS (ESI+): m/e=299.1 [M+1]+.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.